Cas no 897759-38-5 (N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide)

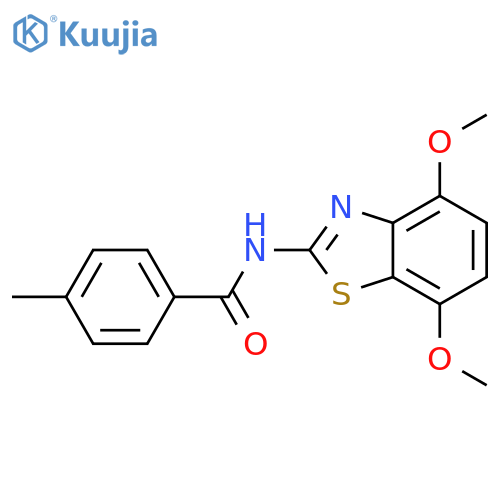

897759-38-5 structure

商品名:N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide

CAS番号:897759-38-5

MF:C17H16N2O3S

メガワット:328.385542869568

CID:5799124

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide 化学的及び物理的性質

名前と識別子

-

- Benzamide, N-(4,7-dimethoxy-2-benzothiazolyl)-4-methyl-

- N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide

-

- インチ: 1S/C17H16N2O3S/c1-10-4-6-11(7-5-10)16(20)19-17-18-14-12(21-2)8-9-13(22-3)15(14)23-17/h4-9H,1-3H3,(H,18,19,20)

- InChIKey: BLWIWCUFEICCBA-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NC2=C(OC)C=CC(OC)=C2S1)(=O)C1=CC=C(C)C=C1

じっけんとくせい

- 密度みつど: 1.316±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 9.28±0.70(Predicted)

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1813-0032-3mg |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide |

897759-38-5 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1813-0032-25mg |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide |

897759-38-5 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1813-0032-20μmol |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide |

897759-38-5 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1813-0032-100mg |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide |

897759-38-5 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F1813-0032-40mg |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide |

897759-38-5 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1813-0032-10μmol |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide |

897759-38-5 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1813-0032-50mg |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide |

897759-38-5 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1813-0032-2mg |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide |

897759-38-5 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1813-0032-4mg |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide |

897759-38-5 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1813-0032-10mg |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide |

897759-38-5 | 90%+ | 10mg |

$79.0 | 2023-05-17 |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide 関連文献

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

897759-38-5 (N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide) 関連製品

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量